molecular formula C15H16N2O3S2 B2629440 (Z)-2-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 880007-72-7

(Z)-2-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid

Cat. No.: B2629440
CAS No.: 880007-72-7
M. Wt: 336.42
InChI Key: PQOKULPJJBJEDO-XFXZXTDPSA-N
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Description

(Z)-2-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid is a complex organic compound characterized by its unique structure, which includes a thioxothiazolidin ring, a pyridinylmethylene group, and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thioxothiazolidin ring, followed by the introduction of the pyridinylmethylene group and the hexanoic acid chain. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(Z)-2-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-2-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thioxothiazolidin derivatives and pyridinylmethylene-containing molecules. Examples include:

  • (Z)-2-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid
  • (Z)-2-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid

Uniqueness

What sets (Z)-2-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid apart is its specific structural configuration, which imparts unique chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-2-3-4-11(14(19)20)17-13(18)12(22-15(17)21)9-10-5-7-16-8-6-10/h5-9,11H,2-4H2,1H3,(H,19,20)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOKULPJJBJEDO-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N1C(=O)C(=CC2=CC=NC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=NC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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